7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Its structure features a fused triazolo-pyrimidine core substituted with a 4-ethoxy-3-methoxyphenyl group at position 7, methyl groups at positions 2 and 5, and an N-phenyl carboxamide at position 5. These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and target binding.
Synthetic protocols for analogous triazolo-pyrimidines often employ eco-friendly additives like 4,4’-trimethylenedipiperidine, which enhances reaction efficiency under green solvent conditions (water/ethanol mixtures) while maintaining high yields .
Properties
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-5-31-18-12-11-16(13-19(18)30-4)21-20(22(29)26-17-9-7-6-8-10-17)14(2)24-23-25-15(3)27-28(21)23/h6-13,21H,5H2,1-4H3,(H,26,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRVWPVMUPRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study involving derivatives of triazolo-pyrimidines demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 9.1 µg/mL for certain derivatives . This suggests that modifications to the triazolo-pyrimidine structure can enhance its anticancer efficacy.
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo-pyrimidines have also been documented. Compounds similar to the one discussed have exhibited significant anti-inflammatory activity in animal models, comparable to conventional anti-inflammatory drugs.
Case Study:
In a pharmacological evaluation, certain derivatives displayed anti-inflammatory effects at doses of 50 mg/kg that were nearly equivalent to those of established medications. This demonstrates the potential for these compounds to serve as alternatives or adjuncts in inflammatory conditions .
Antiviral Activity
The antiviral potential of triazolo-pyrimidines has been explored against various viral targets. The compound's structure allows it to interact with viral enzymes and inhibit their activity.
Case Study:
Research indicated that certain triazolo-pyrimidine derivatives showed inhibitory effects on both HIV-1 and HIV-2 replication in vitro. This highlights their potential utility in developing antiviral therapies .
Herbicidal Activity
Triazolo-pyrimidines are not only limited to medicinal applications but also show promise in agrochemistry as herbicides. Their ability to control unwanted vegetation makes them valuable in agricultural practices.
Case Study:
Patents have reported the effectiveness of alkoxy-triazolo-pyrimidines against unwanted vegetation when applied preemergence or postemergence. These compounds can selectively inhibit the growth of specific weeds while minimizing damage to crops .
Structural Insights and Mechanisms
The unique structure of 7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide allows for diverse interactions with biological targets. The presence of ethoxy and methoxy groups enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
Chemical Reactions Analysis
Substitution Reactions at the Aromatic Rings
The compound’s ethoxy- and methoxy-substituted phenyl groups exhibit electrophilic aromatic substitution (EAS) reactivity. Key examples include:
The steric hindrance from the ethoxy group at position 4 of the phenyl ring directs substitution to the ortho and para positions. Catalytic systems like Pd(PPh₃)₄ enhance cross-coupling efficiency.
Functional Group Transformations
The carboxamide and triazole moieties enable targeted modifications:
Carboxamide Reactivity
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Hydrolysis : Treatment with HCl (6M, reflux, 12 h) cleaves the carboxamide to a carboxylic acid (90% conversion) .
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Amide Coupling : EDCI/HOBt-mediated coupling with amines yields derivatives with modified N-phenyl groups (e.g., 4-fluorophenyl variant) .
Triazole Functionalization
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Oxidation : MnO₂ in acetonitrile oxidizes the 4,7-dihydrotriazolopyrimidine to a fully aromatic system (83% yield) .
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Alkylation : Reaction with phenacyl bromides introduces substituents at the triazole N2 position (e.g., benzyl groups) .
Catalytic Cyclization and Annulation
The triazolopyrimidine core participates in cycloaddition and annulation reactions:
The TMDP additive significantly improves reaction efficiency by activating both aldehydes and ethyl cyanoacetate intermediates .
Redox Reactions
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Reduction : Sodium borohydride selectively reduces the 4,7-dihydro moiety to a tetrahydro derivative, preserving the triazole ring (71% yield) .
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Oxidative Diol Cleavage : OsO₄/NaIO₄ converts alkenes (introduced via coupling) to diketones (52% yield) .
Spectral and Mechanistic Insights
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NMR Analysis : H NMR confirms regioselectivity in substitution reactions (e.g., downfield shifts for ortho-substituted protons at δ 7.8–8.2 ppm) .
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Mechanistic Pathways :
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EAS proceeds via σ-complex intermediates stabilized by methoxy/ethoxy groups.
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Palladium-catalyzed coupling follows a oxidative addition-transmetallation-reductive elimination sequence.
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Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity :
- The 4-ethoxy-3-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to 2-methoxyphenyl () due to increased lipophilicity .
- N-Phenyl carboxamide moieties (target compound and Compound 38) are critical for receptor binding, as seen in CB2 agonists .
Heterocycle Core Variations :
- Tetrazolo[1,5-a]pyrimidines () exhibit distinct pharmacological profiles (e.g., elastase inhibition) compared to triazolo analogues, highlighting the impact of nitrogen atom positioning .
Synthetic Methodologies :
- The target compound’s synthesis likely benefits from 4,4’-trimethylenedipiperidine , a recyclable additive that avoids toxic solvents, contrasting with traditional methods using piperidine or corrosive catalysts .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Structural Metrics
Key Insights:
- Lipophilicity : The target compound’s 4-ethoxy-3-methoxyphenyl group increases LogP compared to analogues with smaller substituents (e.g., methoxy or bromo groups), favoring membrane permeability.
- Hydrogen Bonding : The N-phenyl carboxamide group enables stronger receptor interactions than ester derivatives (e.g., ’s ethyl carboxylate), which may reduce metabolic clearance .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multicomponent reactions. A common approach involves reacting substituted triazoles, aldehydes, and β-ketoesters in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol under reflux . Alternative protocols use TMDP (tetramethylenediphosphine) in water-ethanol mixtures, achieving yields of 78–92% with high purity . Key variables include catalyst type, solvent polarity, and temperature. For example, APTS enhances regioselectivity in cyclocondensation steps, while TMDP reduces side reactions in aqueous media .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : and NMR (400 MHz) confirm substituent positions and hydrogen bonding patterns in the triazolopyrimidine core .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for understanding steric effects of the 4-ethoxy-3-methoxyphenyl group .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 479.2 [M+H]) .
Advanced Research Questions
Q. How can experimental design address contradictions in reported bioactivity data across similar triazolopyrimidines?
Discrepancies in bioactivity (e.g., IC values for kinase inhibition) often arise from structural variations (e.g., methoxy vs. ethoxy substituents) or assay conditions. To resolve these:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target engagement .
- Perform molecular dynamics simulations to model substituent effects on binding pocket interactions .
- Standardize assays (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What strategies optimize regioselectivity in derivatization reactions of the triazolopyrimidine core?
Regioselectivity challenges arise during electrophilic substitutions at the pyrimidine C-5 or triazole N-1 positions. Strategies include:
Q. How do substituent electronic effects influence stability under physiological conditions?
The 4-ethoxy group enhances metabolic stability compared to hydroxylated analogs by reducing oxidative degradation. Key findings:
- Hydrolytic stability : The ethoxy group resists esterase cleavage in PBS (pH 7.4, 37°C) over 24 hours .
- Photostability : Methoxy substituents increase susceptibility to UV degradation; use amber glassware during storage .
Methodological Guidance for Data Analysis
Q. How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to identify bioavailability limitations .
- Metabolite identification : Use LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites that reduce efficacy .
Q. What computational tools predict SAR for triazolopyrimidine analogs?
- QSAR models : Train on datasets with IC values and descriptors like LogP, polar surface area, and H-bond donors .
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or CDK2) to prioritize substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
